1-(1H-Indol-5-yl)propan-1-one 1-(1H-Indol-5-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992544
InChI: InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

1-(1H-Indol-5-yl)propan-1-one

CAS No.:

Cat. No.: VC15992544

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Indol-5-yl)propan-1-one -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 1-(1H-indol-5-yl)propan-1-one
Standard InChI InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
Standard InChI Key RTDJHTKAFNARMA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC2=C(C=C1)NC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an indole core, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The propan-1-one substituent at the 5-position introduces a ketone functional group, which significantly influences its electronic and steric properties. Comparative analysis with related structures, such as 1-(1H-indol-5-yl)propan-1-ol (PubChem CID: 81444453), highlights the impact of the ketone moiety on reactivity and solubility .

Table 1: Comparative Structural Properties of Indole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Group
1-(1H-Indol-5-yl)propan-1-oneC11H11NO\text{C}_{11}\text{H}_{11}\text{NO}173.21Ketone
1-(1H-Indol-5-yl)propan-1-olC11H13NO\text{C}_{11}\text{H}_{13}\text{NO}175.23Alcohol

The ketone group enhances electrophilicity at the carbonyl carbon, making the compound a potential substrate for nucleophilic additions or reductions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

StepReagents/CatalystsConditionsYield (%)
Indole CyclizationH2SO4\text{H}_2\text{SO}_4, Heat120°C, 6 h65–75
Friedel-Crafts AcylationPropanoyl chloride, AlCl3\text{AlCl}_30°C to RT, 2 h50–60

These methods align with protocols for synthesizing structurally related indole derivatives .

Industrial Production

Large-scale manufacturing may employ continuous flow chemistry to optimize reaction control and yield. For instance, a telescoped process combining indole synthesis and acylation in a single flow system could enhance efficiency. Solvent selection (e.g., dichloromethane or toluene) and catalyst recycling are critical for economic viability .

Physicochemical Characteristics

The ketone moiety confers distinct properties compared to its alcohol counterpart:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water.

  • Melting Point: Estimated 120–130°C based on analogous compounds.

  • Stability: Susceptible to nucleophilic attack at the carbonyl carbon; storage under inert atmosphere recommended.

Comparative Analysis with Related Compounds

Table 3: Biological Activity of Selected Indole Derivatives

CompoundTargetIC50_{50}/EC50_{50}Reference
1-(5-Carboxyindol-1-yl)propan-2-onecPLA2_22.1 nM
1-(1H-Indol-3-yl)propan-1-oneSerotonin receptors150 nM

Positional isomerism (e.g., 3- vs. 5-substitution) markedly affects biological potency, underscoring the importance of substitution patterns .

Applications in Research and Industry

  • Medicinal Chemistry: Lead compound for neurodegenerative and inflammatory diseases.

  • Material Science: Building block for conductive polymers due to indole’s electron-rich structure.

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